molecular formula C6H6BrNO3S B13548060 3-Bromo-4-hydroxybenzenesulfonamide

3-Bromo-4-hydroxybenzenesulfonamide

Cat. No.: B13548060
M. Wt: 252.09 g/mol
InChI Key: ILZALUAJTGTJIE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzenesulfonamide typically involves the bromination of 4-hydroxybenzenesulfonamide. The reaction is carried out by treating 4-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: For industrial production, the process is scaled up, and the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-4-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound is studied for its potential antibacterial and antiviral properties. It is used in the development of new drugs and therapeutic agents .

Medicine: The compound’s sulfonamide group is known for its antibacterial activity, making it a candidate for the development of new antibiotics. It is also explored for its potential anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria. This leads to the antibacterial effects observed with sulfonamide compounds .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

3-bromo-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6BrNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11)

InChI Key

ILZALUAJTGTJIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)O

Origin of Product

United States

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